molecular formula C14H14O2S B15066689 4-[(Naphthalen-1-yl)sulfanyl]butanoic acid CAS No. 10442-75-8

4-[(Naphthalen-1-yl)sulfanyl]butanoic acid

Cat. No.: B15066689
CAS No.: 10442-75-8
M. Wt: 246.33 g/mol
InChI Key: TYZIRGASWMAMCI-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-ylthio)butanoic acid is an organic compound with the molecular formula C14H14O2S It is characterized by a naphthalene ring attached to a butanoic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylthio)butanoic acid typically involves the reaction of naphthalene-1-thiol with butanoic acid derivatives. One common method is the nucleophilic substitution reaction where naphthalene-1-thiol reacts with a butanoic acid halide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for 4-(Naphthalen-1-ylthio)butanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

4-(Naphthalen-1-ylthio)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylthio)butanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the naphthalene ring can participate in π-π interactions. The sulfur atom can also engage in coordination with metal ions or other nucleophilic sites, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylthio)butanoic acid
  • Methyl 4-(phenylsulfanyl)butanoate
  • 3-(Naphthalen-2-ylthio)propanoic acid

Uniqueness

4-(Naphthalen-1-ylthio)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

CAS No.

10442-75-8

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-naphthalen-1-ylsulfanylbutanoic acid

InChI

InChI=1S/C14H14O2S/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)

InChI Key

TYZIRGASWMAMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCCCC(=O)O

Origin of Product

United States

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